1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide
Overview
Description
Preparation Methods
The synthesis of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide typically involves the diazotization of 4-chloroaniline followed by coupling with 1-amino-5-sulfonamidonaphthalene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, forming various derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various azo dyes and other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or protein .
Comparison with Similar Compounds
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide can be compared with other azo compounds, such as:
- 1-Amino-2-(4-nitrophenylazo)naphthalene-5-sulfonamide
- 1-Amino-2-(4-methylphenylazo)naphthalene-5-sulfonamide
- 1-Amino-2-(4-bromophenylazo)naphthalene-5-sulfonamide
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their chemical reactivity and biological activity. The presence of the chloro group in this compound imparts unique properties, such as increased stability and specific binding affinities .
Properties
IUPAC Name |
5-amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXSLOJBBUNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404769 | |
Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118876-55-4 | |
Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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